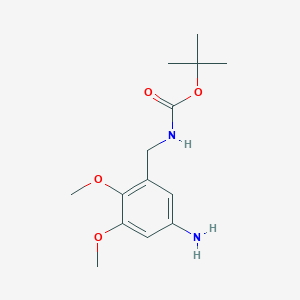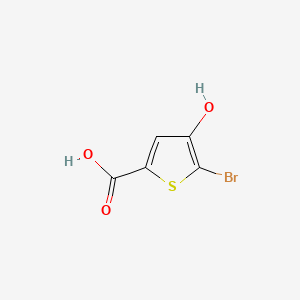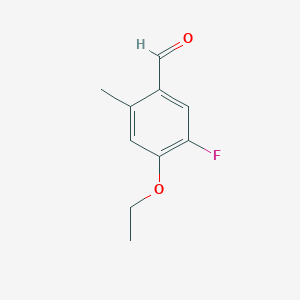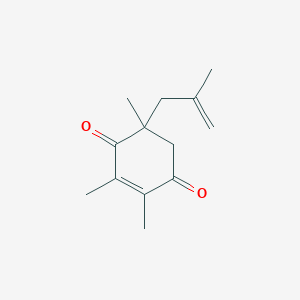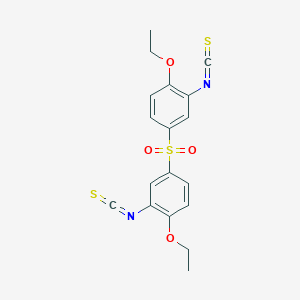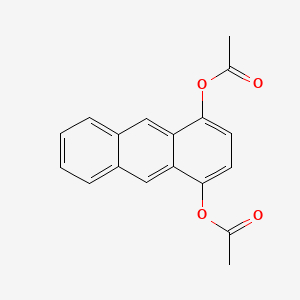
Anthracene-1,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene-1,4-diyl diacetate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two acetate groups attached to the 1 and 4 positions of the anthracene ring. Anthracene derivatives, including this compound, are of significant interest due to their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Anthracene-1,4-diyl diacetate can be synthesized through a series of chemical reactions involving anthracene derivatives. One common method involves the methylation, reduction, and acylation of 1,4-dihydroxyanthraquinone. The process typically includes the following steps :
Methylation: 1,4-Dihydroxyanthraquinone is subjected to methylation to form 1,4-dimethoxyanthracene-9,10-dione.
Reduction: The methylated product is then reduced to form anthracene-1,4-dione.
Acylation: Finally, the reduced product undergoes acylation to yield this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Anthracene-1,4-diyl diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert this compound back to its parent anthracene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the anthracene ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Anthracene-1,4-diyl diacetate has a wide range of scientific research applications :
Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are valuable in organic synthesis and materials science.
Biology: Anthracene derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Some anthracene derivatives are investigated for their potential use in photodynamic therapy and as diagnostic agents.
Industry: The compound is used in the production of dyes, organic light-emitting diodes (OLEDs), and other advanced materials.
Mecanismo De Acción
The mechanism of action of anthracene-1,4-diyl diacetate involves its interaction with molecular targets and pathways within biological systems . The compound can undergo photochemical reactions upon exposure to light, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological activities, such as cytotoxicity against cancer cells.
Comparación Con Compuestos Similares
Anthracene-1,4-diyl diacetate can be compared with other similar compounds, such as anthracene-9,10-diyl diacetate and anthracene-1,4-dione . While all these compounds share the anthracene core structure, their unique functional groups confer different chemical and physical properties. For example:
Anthracene-9,10-diyl diacetate: This compound has acetate groups at the 9 and 10 positions, leading to different reactivity and applications compared to this compound.
Anthracene-1,4-dione:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications.
Propiedades
Número CAS |
24301-50-6 |
|---|---|
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(4-acetyloxyanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-7-8-18(22-12(2)20)16-10-14-6-4-3-5-13(14)9-15(16)17/h3-10H,1-2H3 |
Clave InChI |
SARCGSJLIZFGFY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C2=CC3=CC=CC=C3C=C12)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



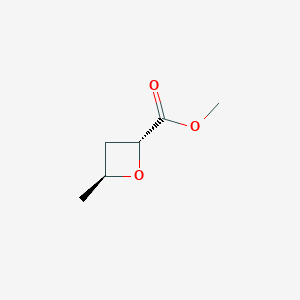


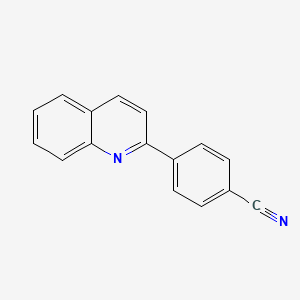
![4-Chloro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B14014185.png)
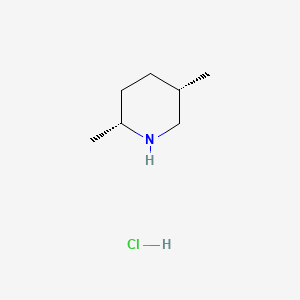
![Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14014204.png)
